1-Butylpyridinium
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REACWASHYHDPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048005 | |
| Record name | 1-Butylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45806-95-9 | |
| Record name | Butylpyridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45806-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylpyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045806959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BUTYLPYRIDINIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4EK02EZ82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Butylpyridinium Tetrafluoroborate ([Bpy][BF4])
Status: Operational Ticket ID: H2O-REM-BF4 Assigned Specialist: Senior Application Scientist Last Updated: February 22, 2026
Executive Summary & Safety Directive
CRITICAL WARNING: Hydrolysis Risk Unlike hydrophobic anions (e.g., [NTf2]-), the tetrafluoroborate anion ([BF4]-) is hydrolytically unstable . In the presence of water and elevated temperatures, it hydrolyzes to release Hydrogen Fluoride (HF) and boric acid species.
Operational Constraints:
-
Never heat "wet" [Bpy][BF4] above 80°C for extended periods.
-
Glassware Etching: If you observe etching on your flask, HF is present. Switch to PTFE (Teflon) or PFA containers immediately.
-
Viscosity: [Bpy][BF4] is viscous. Without vigorous stirring, water trapped in the bulk liquid will not diffuse to the surface for removal, regardless of vacuum strength.
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on the initial water burden.
Figure 1: Logic flow for selecting the appropriate drying methodology based on initial impurity levels.
Technical Protocols
Method A: Azeotropic Distillation (Bulk Water Removal)
Use this when the IL is visibly wet or immediately following aqueous synthesis.
The Science: [Bpy][BF4] is immiscible with toluene. Water forms a low-boiling azeotrope with toluene (85°C). As toluene distills off, it carries the water with it, leaving the dry IL behind.
Reagents: Anhydrous Toluene (ACS Reagent grade or higher).
-
Setup: Place [Bpy][BF4] in a round-bottom flask. Add Toluene (ratio 3:1 Toluene to IL by volume).
-
Mixing: The system will be biphasic (two layers). Vigorous stirring is essential to maximize the interface area.
-
Distillation: Attach a Dean-Stark trap (optional but recommended) or a rotary evaporator.
-
Process:
-
Rotary Evaporator: Set bath to 50°C. Lower pressure gradually until toluene boils. The azeotrope will distill off first.
-
Refill: Repeat the toluene addition and evaporation cycle 3 times.[1]
-
-
Finish: Once the bulk water is gone, proceed to Method B to remove residual toluene.
Method B: High Vacuum Desiccation (The Standard)
The gold standard for reaching <50 ppm water content.
Equipment: Schlenk line (double manifold) or High-Vacuum Pump (< 1 mbar / 0.75 Torr).
| Parameter | Specification | Reason |
| Temperature | 60°C - 70°C | Sufficient to drive off water but prevents [BF4]- hydrolysis [1]. |
| Pressure | < 1 mbar | Low pressure lowers the boiling point of water significantly. |
| Time | 12 - 24 Hours | Diffusion of water through viscous IL is the rate-limiting step. |
| Agitation | Max Stirring | Crucial. Without stirring, only the surface dries. |
Step-by-Step:
-
Load [Bpy][BF4] into a Schlenk flask with a magnetic stir bar.
-
Connect to the vacuum manifold.[2] Do not heat yet.
-
Open the flask to vacuum slowly to avoid "bumping" (sudden boiling).
-
Once pressure stabilizes below 10 mbar, immerse the flask in a pre-heated oil bath (60°C).
-
Stir at maximum speed (create a vortex).
-
Maintain for a minimum of 12 hours.
-
Backfill: When finished, backfill with dry Nitrogen or Argon. Never use ambient air.
Method C: Molecular Sieves (Polishing)
Required for electrochemical windows or moisture-sensitive catalysis.
The Science: 3Å (Angstrom) sieves have a pore size that traps water molecules (approx.[3] 2.8Å) but excludes the large [Bpy]+ cation and [BF4]- anion.
Pre-requisite: Sieves must be activated. Commercial "activated" sieves are often wet from storage.[2]
-
Activation: Heat sieves to 300°C under vacuum for 4 hours [2].
Protocol:
-
Add activated 3Å molecular sieves (20% w/w) directly to the [Bpy][BF4].
-
Allow to stand for 48 hours under an inert atmosphere (Glovebox or sealed Schlenk).
-
Filtration: To use the IL, filter through a 0.2 µm PTFE syringe filter to remove sieve dust.
Validation & Quality Control
Technique: Coulometric Karl Fischer (KF) Titration.
-
Solvent System: [Bpy][BF4] is generally soluble in standard KF reagents (methanol-based). However, if solubility is slow, use a Hydranal®-Coulomat AG-H (containing formamide) to improve solubility.
-
Interference Check: If the drift is high, it may indicate side reactions.[4] Ensure the titration cell is clean.
-
Target Values:
-
General Synthesis: < 100 ppm
-
Electrochemistry:[5] < 20 ppm
-
Troubleshooting & FAQs
Q: My [Bpy][BF4] turned yellow during drying. Is it ruined? A: Yellowing often indicates the "Hofmann elimination" of the butyl chain or oxidation of impurities, often accelerated by excessive heat (>100°C) or trace oxygen. While the IL may still work for solvent applications, it is likely unsuitable for spectroscopy or electrochemistry. Prevention: Stick to <70°C and ensure a strict inert atmosphere.
Q: Can I use Benzene instead of Toluene? A: Technically, yes. Benzene forms a slightly better azeotrope with water. However, Benzene is a Class 1 Carcinogen. Toluene is the safer, industry-standard alternative with negligible performance loss for this application.
Q: I see etching on the inside of my drying flask. A: STOP IMMEDIATELY. This confirms the presence of HF (Hydrofluoric Acid) caused by hydrolysis of the [BF4]- anion.
-
Neutralize the IL with a mild base (e.g., sodium bicarbonate) if the application permits, or dispose of it as hazardous waste.
-
Do not reuse the glassware for pressure applications, as its structural integrity is compromised.
Q: Can I use P2O5 (Phosphorus Pentoxide) as a desiccant in the vacuum trap? A: Yes, P2O5 is excellent for the trap to protect your pump. However, never mix P2O5 directly with the ionic liquid, as it will react chemically with the anion/cation matrix.
References
-
Freire, M. G., et al. "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A, vol. 114, no. 11, 2010, pp. 3744–3749.[6] Link
-
Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, vol. 75, no. 24, 2010, pp. 8351–8354. Link
-
Seddon, K. R., Stark, A., & Torres, M. J. "Influence of chloride, water, and organic impurities on the physical properties of ionic liquids." Pure and Applied Chemistry, vol. 72, no. 12, 2000, pp. 2275-2287. Link
Sources
- 1. Workup [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 4. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 5. JP2007277020A - Method for purifying tetrafluoroborate - Google Patents [patents.google.com]
- 6. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 1-Butylpyridinium Chloride: A Comparative Approach
In the expanding landscape of ionic liquids, 1-butylpyridinium chloride ([C4Py][Cl]) stands out for its diverse applications, from a catalyst in organic synthesis to a versatile electrolyte in electrochemical systems.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the reproducibility of experimental results. While various analytical techniques can be employed for its characterization, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for detailed structural elucidation.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-butylpyridinium chloride, offering a comparative perspective against other common analytical techniques. It is designed for researchers, scientists, and professionals in drug development who seek not just data, but a deeper understanding of the "why" behind the experimental choices and observations.
The Power of Proton NMR in Ionic Liquid Characterization
¹H NMR spectroscopy is an exceptionally powerful tool for the analysis of ionic liquids like 1-butylpyridinium chloride. It provides detailed information about the molecular structure, including the electronic environment of each proton, their connectivity, and the number of protons in each unique chemical environment.[2] The chemical shifts of the protons in the 1-butylpyridinium cation are particularly sensitive to their local environment, which can be influenced by the anion and the presence of any impurities.[3]
Deciphering the ¹H NMR Spectrum of 1-Butylpyridinium Chloride
The ¹H NMR spectrum of 1-butylpyridinium chloride is characterized by distinct signals corresponding to the protons of the pyridinium ring and the butyl chain. Due to the electron-withdrawing nature of the positively charged nitrogen atom, the protons on the pyridinium ring are significantly deshielded and appear at higher chemical shifts (downfield) compared to the protons of the butyl chain.
Table 1: Predicted ¹H NMR Spectral Data for 1-Butylpyridinium Chloride
| Signal Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (ortho) | Doublet | ~9.0 - 8.8 | ~6-8 | 2H |
| H-4 (para) | Triplet | ~8.6 - 8.4 | ~8 | 1H |
| H-3, H-5 (meta) | Triplet | ~8.1 - 7.9 | ~7-8 | 2H |
| N-CH₂ (a) | Triplet | ~4.8 - 4.6 | ~7-8 | 2H |
| N-CH₂-CH₂ (b) | Sextet | ~2.0 - 1.8 | ~7-8 | 2H |
| -CH₂-CH₃ (c) | Sextet | ~1.4 - 1.2 | ~7-8 | 2H |
| -CH₃ (d) | Triplet | ~0.9 - 0.7 | ~7 | 3H |
Spectral Interpretation:
-
Pyridinium Protons (H-2, H-6, H-3, H-5, H-4): The protons directly attached to the pyridinium ring experience the strongest deshielding effect from the positively charged nitrogen. The ortho protons (H-2, H-6) are the most downfield, appearing as a doublet due to coupling with the adjacent meta protons. The para proton (H-4) appears as a triplet, coupling with the two meta protons. The meta protons (H-3, H-5) also appear as a triplet, coupling with both the ortho and para protons. The exact chemical shifts can be influenced by the solvent and the concentration of the sample.
-
Butyl Chain Protons:
-
N-CH₂ (a): The methylene group directly attached to the nitrogen atom is the most deshielded of the butyl chain protons and appears as a triplet due to coupling with the adjacent methylene group (b).
-
N-CH₂-CH₂ (b) and -CH₂-CH₃ (c): These methylene groups appear as complex multiplets (expected to be sextets) due to coupling with their neighboring methylene and methyl protons.
-
-CH₃ (d): The terminal methyl group is the most shielded and appears as a triplet, coupling with the adjacent methylene group (c).
-
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum of 1-butylpyridinium chloride requires careful sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 1-butylpyridinium chloride into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). 1-butylpyridinium chloride is soluble in water.[4]
-
Gently swirl the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O solutions, for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.
-
Typical parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Caption: Experimental workflow for ¹H NMR analysis of 1-butylpyridinium chloride.
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of 1-butylpyridinium chloride often benefits from the application of complementary analytical techniques. The choice of technique depends on the specific information required, such as purity, molecular weight confirmation, or quantification.
Table 2: Comparison of Analytical Techniques for 1-Butylpyridinium Chloride Characterization
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency energy by protons in a magnetic field. | Provides detailed structural information, non-destructive, quantitative.[5] | Lower sensitivity compared to mass spectrometry, requires relatively pure samples.[6] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[7] | High separation efficiency, suitable for purity determination and quantification, can be coupled with various detectors.[8] | Does not provide detailed structural information on its own, can be destructive depending on the detector. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides accurate molecular weight information, can be used for impurity identification when coupled with a separation technique (e.g., LC-MS). | Provides limited structural information on its own (fragmentation patterns can be complex), ionization of ionic liquids can be challenging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present in the molecule, fast and non-destructive. | Provides limited information on the overall molecular structure, spectra can be complex. |
Causality Behind Experimental Choices:
-
For unambiguous structural confirmation and elucidation of isomeric impurities , ¹H NMR is the method of choice due to its ability to probe the precise chemical environment of each proton.
-
When high-throughput purity analysis or quantification of 1-butylpyridinium chloride in a complex matrix is required, HPLC with a suitable detector (e.g., UV or Evaporative Light Scattering Detector) is often more efficient.[7]
-
To confirm the molecular weight and identify unknown trace impurities , the high sensitivity and mass accuracy of Mass Spectrometry are invaluable, especially when hyphenated with a separation technique like HPLC (LC-MS).
Conclusion: An Integrated Approach to a Comprehensive Analysis
The characterization of 1-butylpyridinium chloride is most effectively achieved through a multi-technique approach. ¹H NMR spectroscopy serves as the foundational technique for detailed structural verification, providing an unparalleled level of insight into the molecular architecture. When combined with the separation power of HPLC for purity assessment and the high sensitivity of mass spectrometry for molecular weight confirmation and trace impurity analysis, a complete and robust characterization of this important ionic liquid can be achieved. This integrated analytical strategy ensures the quality and reliability of 1-butylpyridinium chloride for its diverse and demanding applications in research and industry.
References
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Journal of Molecular Liquids. Characterization of ionic liquids. [Link]
-
ResearchGate. ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for.... [Link]
-
Inorganic Chemistry. Nuclear magnetic resonance studies on the structures of some substituted N-alkylpyridinium pentanitratolanthanate ion pairs in s. [Link]
-
PubChem. Butylpyridinium chloride. [Link]
-
University of Wisconsin. Assignment of ¹H-NMR spectra. [Link]
-
YouTube. Magnetic Resonance: NMR, EPR, and Spin Relaxation | Chapter 12 – Physical Chemistry (11th). [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Arkivoc. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. [Link]
-
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]
-
ResearchGate. Journal of Molecular Liquids. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubMed. Recent advances in NMR spectroscopy of ionic liquids. [Link]
-
Scilit. High resolution NMR spectroscopy of heteroaromatic cations. I. 13 C- 1 H coupling constants in the pyridinium cation. [Link]
-
Elsevier. Journal Of Molecular Liquids | Article Services for Authors. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]
-
ResearchGate. Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. [Link]
-
ACS Publications. MAS NMR Investigation of Molecular Order in an Ionic Liquid Crystal. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. [Link]
-
Nanalysis. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]
-
SciSpace. An N.M.R. study in molten pyridinium chloride solutions. [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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- 5. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
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- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
